rac 4-Hydroxydebrisoquine Hemisulfate is a significant metabolite of debrisoquine, an adrenergic neuron-blocking drug primarily used in the treatment of hypertension. It plays a crucial role in pharmacogenetics, particularly concerning the cytochrome P450 enzyme system, which is responsible for drug metabolism. The compound's full chemical name reflects its structure and functional groups, indicating that it is a hydroxylated derivative of debrisoquine.
Rac 4-Hydroxydebrisoquine Hemisulfate is derived from debrisoquine through metabolic processes facilitated by various cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway is essential for understanding individual variations in drug response and toxicity among different populations due to genetic polymorphisms affecting enzyme activity .
The synthesis of rac 4-Hydroxydebrisoquine Hemisulfate can be approached through several methods, primarily focusing on the hydroxylation of debrisoquine. This process typically involves the use of liver microsomes or recombinant cytochrome P450 enzymes to mimic in vivo conditions.
The molecular formula for rac 4-Hydroxydebrisoquine Hemisulfate is , with a molecular weight of approximately 289.31 g/mol. The structure consists of a quinoline ring system with a hydroxyl group at the fourth position.
Rac 4-Hydroxydebrisoquine Hemisulfate participates in various chemical reactions typical for phenolic compounds, including:
These reactions are facilitated by phase II metabolic enzymes such as UDP-glucuronosyltransferases and sulfotransferases, which are crucial for detoxifying drugs and their metabolites .
The mechanism of action of rac 4-Hydroxydebrisoquine Hemisulfate primarily involves its role as a biomarker for assessing the activity of the CYP2D6 enzyme in drug metabolism.
Rac 4-Hydroxydebrisoquine Hemisulfate has several scientific applications:
rac 4-Hydroxydebrisoquine Hemisulfate is the principal oxidative metabolite formed during the biotransformation of Debrisoquine Sulfate, a guanidine-class antihypertensive agent that was historically employed in the management of hypertension during the 1960s and 1970s [1] [6]. Chemically characterized as 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide Hemisulfate, this metabolite is generated specifically through the aromatic hydroxylation of the parent drug Debrisoquine Sulfate at the C4 position of its isoquinoline ring system [1] [8]. The molecular architecture of rac 4-Hydroxydebrisoquine Hemisulfate encompasses two chiral centers, resulting in racemic stereochemistry that significantly influences its biochemical interactions [3] [6].
Table 1: Molecular Characterization of rac 4-Hydroxydebrisoquine Hemisulfate
Property | Specification |
---|---|
Chemical Name | 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide Hemisulfate |
CAS Registry Number | 62580-84-1 |
Molecular Formula | (C₁₀H₁₃N₃O)₂·H₂SO₄ |
Molecular Weight | 480.54 g/mol |
Free Base CAS | 59333-79-8 |
Purity Specifications | >95% (HPLC) |
Storage Conditions | -20°C, sealed, dry environment |
The metabolic conversion of Debrisoquine Sulfate to rac 4-Hydroxydebrisoquine Hemisulfate represents a quantitatively significant detoxification pathway that directly influences the pharmacological activity and elimination kinetics of the parent antihypertensive agent [1] [8]. Early metabolic studies utilizing carbon-14-labeled Debrisoquine Sulfate demonstrated that extensive metabolizer phenotypes excrete approximately 20-40% of the administered dose as rac 4-Hydroxydebrisoquine and its conjugates within 24 hours post-administration, while poor metabolizers excrete less than 1% of the dose as this metabolite [8]. This biotransformation pathway effectively reduces the circulating concentrations of the pharmacologically active Debrisoquine Sulfate, thereby modulating its blood pressure-lowering effects [1] [6].
In contemporary pharmacological research, rac 4-Hydroxydebrisoquine Hemisulfate serves as an indispensable reference compound and analytical standard for investigating cytochrome P450-mediated metabolic pathways [1] [3]. High-Performance Liquid Chromatography methodologies employing ultraviolet detection at 210 nm have been specifically optimized for the simultaneous quantification of Debrisoquine Sulfate and its 4-hydroxy metabolite in biological matrices, particularly urine, with coefficients of variation below 4% for both analytes [2]. These analytical methods enable precise determination of the metabolic ratio (Debrisoquine Sulfate/4-Hydroxydebrisoquine), which functions as a robust phenotypic indicator of in vivo cytochrome P450 2D6 enzymatic activity [2] [8].
The discovery of rac 4-Hydroxydebrisoquine Hemisulfate as the principal metabolite of Debrisoquine Sulfate proved fundamentally important in the serendipitous identification and subsequent characterization of the first genetic polymorphism affecting drug metabolism. In 1977, clinical observations revealed remarkable interindividual variations in antihypertensive response and urinary recovery of Debrisoquine Sulfate and its metabolites among British subjects [4] [8]. A subset of individuals exhibited exceptionally high urinary ratios of Debrisoquine Sulfate to 4-Hydroxydebrisoquine (metabolic ratios >12.6), designating them as poor metabolizers, while others demonstrated metabolic ratios below 1.0, classifying them as extensive metabolizers [8]. This bimodal distribution in metabolic capability provided the initial phenotypic evidence for what would later be recognized as cytochrome P450 2D6 polymorphism.
Table 2: Phenotype Distribution in Global Populations Based on Debrisoquine Metabolic Ratio
Population Group | Poor Metabolizers (%) | Extensive Metabolizers (%) | Ultrarapid Metabolizers (%) |
---|---|---|---|
Caucasian (Europe/N. America) | 5-10% | 65-80% | 5-10% |
East Asian | 0-2% | Predominant phenotype | <5% |
African American | 2-7% | 75-85% | <5% |
White French | 3.9% | 80-85% | 5-10% |
Molecular genetic investigations in the late 1980s established that the polymorphic expression of rac 4-Hydroxydebrisoquine Hemisulfate production stems from genetic variations within the cytochrome P450 2D6 gene locus on chromosome 22 [4]. Landmark research published in 1989 identified that this locus contains three distinct genes: the functional cytochrome P450 2D6 gene, the cytochrome P450 2D7 gene (which contains a frame-shifting insertion rendering it nonfunctional), and the cytochrome P450 2D8 pseudogene (characterized by disruptive insertions, deletions, and termination codons) [4]. The presence of this pseudogene within the cytochrome P450 2D subfamily was hypothesized to facilitate detrimental mutations in cytochrome P450 2D6 through gene conversion events, providing a mechanistic explanation for the high frequency of cytochrome P450 2D6 mutations observed in human populations [4].
The urinary metabolic ratio of Debrisoquine Sulfate to rac 4-Hydroxydebrisoquine Hemisulfate emerged as the gold standard phenotypic biomarker for cytochrome P450 2D6 activity throughout the 1980s and 1990s [2] [8]. This ratio demonstrated remarkable stability within individuals over extended periods and exhibited a strong correlation with genotype classifications [2] [4]. Research employing this metabolic biomarker revealed that individuals with zero functional cytochrome P450 2D6 genes (poor metabolizers) exhibit metabolic ratios exceeding 12.6, those with one functional gene (intermediate metabolizers) demonstrate ratios between 1.0 and 12.6, individuals with two functional genes (extensive metabolizers) show ratios of 0.1–1.0, and subjects with more than two functional cytochrome P450 2D6 gene copies (ultrarapid metabolizers) display ratios below 0.1 [2] [4] [8].
Advanced analytical methodologies subsequently revealed additional complexity in the metabolic fate of rac 4-Hydroxydebrisoquine Hemisulfate itself. Studies identified 3,4-dehydrodebrisoquine as a novel secondary metabolite formed from rac 4-Hydroxydebrisoquine Hemisulfate via non-cytochrome P450 microsomal enzymes [8]. This metabolite is excreted variably in urine (representing 3.1–27.6% of the dose in extensive metabolizers and 0–2.1% in poor metabolizers), along with glucuronide conjugates of both Debrisoquine Sulfate and rac 4-Hydroxydebrisoquine Hemisulfate [8]. These discoveries demonstrated that the traditional metabolic ratio does not exclusively reflect cytochrome P450 2D6-mediated 4-hydroxylation capacity, providing insight into the substantial intragenotype variability observed in metabolic ratios [8].
The historical investigation of rac 4-Hydroxydebrisoquine Hemisulfate production established fundamental principles in pharmacogenetics that extend far beyond Debrisoquine Sulfate metabolism. Cytochrome P450 2D6 is now known to metabolize approximately 25% of clinically used pharmaceuticals, including antidepressants, antipsychotics, beta-blockers, and opioid analgesics [4] [8]. The phenotypic categorization system originally developed using the rac 4-Hydroxydebrisoquine Hemisulfate metabolic ratio remains clinically relevant for predicting drug exposure and optimizing therapeutic outcomes for diverse cytochrome P450 2D6 substrates [2] [4]. Contemporary research continues to utilize rac 4-Hydroxydebrisoquine Hemisulfate as a reference compound in developing advanced analytical methods, including ultra-performance liquid chromatography-coupled time-of-flight mass spectrometry and stable isotope-labeled internal standards, to further refine precision medicine approaches based on individual metabolic phenotypes [5] [7].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: